2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

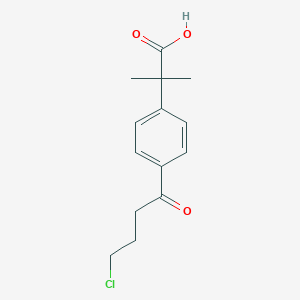

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorobutanoyl group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid typically involves multiple steps:

Preparation of 4-Chlorobutanoyl Chloride: This intermediate can be synthesized by reacting gamma-butyrolactone with calcium chloride and concentrated hydrochloric acid under reflux conditions at 100°C for 72 hours. The resulting chloroacid is extracted with dichloromethane and distilled to obtain 4-chlorobutanoyl chloride.

Formation of the Target Compound: The 4-chlorobutanoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a suitable base, such as pyridine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chlorobutanoyl group to a butyl group.

Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of butyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chlorobutanoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropyl acetate

- Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Uniqueness

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Activité Biologique

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid, often referred to as a key intermediate in the synthesis of fexofenadine hydrochloride, exhibits significant biological activity primarily in the context of antihistamine properties. This compound has garnered attention due to its potential applications in treating allergic reactions and other related conditions. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 282.76 g/mol

- CAS Number : 154477-54-0

The compound features a chlorobutanoyl group attached to a phenyl moiety, which is crucial for its biological function.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from simpler precursors. The most notable methods include:

- Friedel-Crafts Acylation : This method utilizes an alkali metal hydroxide in an alcoholic solvent to facilitate the acylation reaction, leading to high yields of the desired product with minimal environmental impact .

- Direct Synthesis from Precursors : Involves the reaction of N-methyl-N-methoxyl-2-[4-(4-chlorobutanoyl)phenyl]-2-methyl propanamide with mineral acids under controlled conditions .

Biological Activity

The primary biological activity of this compound is its role as an intermediate in synthesizing fexofenadine hydrochloride, an antihistamine used extensively for treating allergic rhinitis and other allergic conditions.

Fexofenadine works by blocking histamine H1 receptors, thereby reducing symptoms such as sneezing, runny nose, and itching. The presence of the chlorobutanoyl group enhances its potency and selectivity for these receptors .

Antihistaminic Activity

A study demonstrated that fexofenadine derived from this compound showed superior efficacy compared to older antihistamines like cetirizine and astemizole, with fewer side effects such as sedation .

Clinical Applications

Clinical trials have shown that fexofenadine effectively alleviates symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. The compound's rapid onset of action and longer duration of effect make it a preferred choice among healthcare providers .

Data Table: Comparison of Antihistamines

| Antihistamine | Active Compound | Onset of Action | Duration of Action | Sedative Effects |

|---|---|---|---|---|

| Fexofenadine | 2-(4-(4-Chlorobutanoyl)phenyl)-... | 1 hour | 24 hours | Minimal |

| Cetirizine | Cetirizine hydrochloride | 1 hour | 24 hours | Moderate |

| Astemizole | Astemizole | 1-3 hours | 24 hours | High |

Propriétés

IUPAC Name |

2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-14(2,13(17)18)11-7-5-10(6-8-11)12(16)4-3-9-15/h5-8H,3-4,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTJEFSCACXENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448524 | |

| Record name | 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-21-1 | |

| Record name | 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.